molecular formula C11H12O4 B15229540 3-Phenyl-1,4-dioxane-2-carboxylic acid

3-Phenyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B15229540
M. Wt: 208.21 g/mol
InChI Key: OZVZMPDVUMTGKV-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-dioxane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylglyoxylic acid or benzaldehyde.

    Reduction: Formation of 3-phenyl-1,4-dioxane-2-methanol.

    Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)-1,4-dioxane-2-carboxylic acid.

Scientific Research Applications

3-Phenyl-1,4-dioxane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-dioxane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane ring and phenyl group can facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

    3-Phenyl-1,2-dioxane-2-carboxylic acid: Similar structure but with a different ring configuration.

    3-Phenyl-1,4-dioxane-2-methanol: A reduced form of the carboxylic acid derivative.

    3-Phenyl-1,4-dioxane-2-acetic acid: Another derivative with an acetic acid group instead of a carboxylic acid group.

Uniqueness: 3-Phenyl-1,4-dioxane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-phenyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

OZVZMPDVUMTGKV-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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